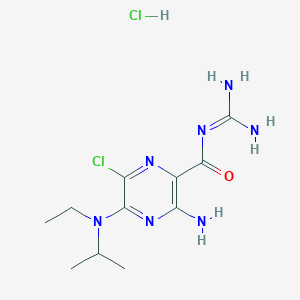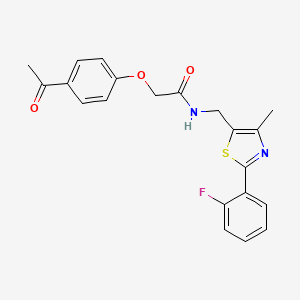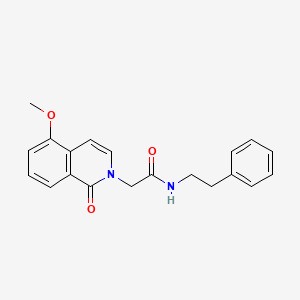
diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:
-
Formation of the Triazole Ring: : The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to form the 1,2,3-triazole ring. This reaction involves the cycloaddition of an azide with an alkyne. For this compound, the azide precursor can be synthesized from 4-ethoxyphenylamine through diazotization followed by azidation.
-
Esterification: : The triazole intermediate is then subjected to esterification with diethyl oxalate under acidic or basic conditions to introduce the diethyl ester groups at the 4 and 5 positions of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper(I) salts can be employed to enhance the cycloaddition reaction, and automated systems can be used to control reaction parameters precisely.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
-
Reduction: : Reduction of the triazole ring can yield dihydrotriazole derivatives, which may have different chemical properties and applications.
-
Substitution: : The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
-
Materials Science: : The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
-
Biological Studies: : It is used in the study of enzyme inhibition and as a probe in biochemical assays.
-
Industrial Applications: : The compound can be employed as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
Diethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Contains a chlorine atom on the phenyl ring.
Diethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Features a nitro group on the phenyl ring.
Uniqueness
Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity
属性
IUPAC Name |
diethyl 1-(4-ethoxyphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-22-12-9-7-11(8-10-12)19-14(16(21)24-6-3)13(17-18-19)15(20)23-5-2/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZYTHYRONATHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)
![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)
![methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2775804.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)
![1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2775808.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2775809.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)

![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2775815.png)

